molecular formula C19H31NO B11050543 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol

1,5-Di-tert-butyl-3-phenylpiperidin-3-ol

Katalognummer B11050543
Molekulargewicht: 289.5 g/mol
InChI-Schlüssel: JXFJOPCGNKFADS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Di-tert-butyl-3-phenylpiperidin-3-ol: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of two tert-butyl groups and a phenyl group attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,5-di-tert-butyl-3-phenylpiperidin-3-one with a reducing agent such as sodium borohydride to yield the desired alcohol .

Industrial Production Methods: Industrial production of 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its structural features allow it to bind to active sites of enzymes or receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol is unique due to its specific combination of tert-butyl and phenyl groups attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C19H31NO

Molekulargewicht

289.5 g/mol

IUPAC-Name

1,5-ditert-butyl-3-phenylpiperidin-3-ol

InChI

InChI=1S/C19H31NO/c1-17(2,3)16-12-19(21,15-10-8-7-9-11-15)14-20(13-16)18(4,5)6/h7-11,16,21H,12-14H2,1-6H3

InChI-Schlüssel

JXFJOPCGNKFADS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CC(CN(C1)C(C)(C)C)(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.